Methyl 2-(6-bromo-2H-indazol-2-yl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of indazole-containing compounds like “Methyl 2-(6-bromo-2H-indazol-2-yl)acetate” has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” is based on the indazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The indazole ring is planar, which contributes to its unique chemical properties .Chemical Reactions Analysis
Indazole-containing compounds, including “this compound”, can undergo a variety of chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
“this compound” is a synthetic compound with a molecular formula of C10H9BrN2O2 and a molecular weight of 269.09 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Scientific Research Applications
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis to form novel products with different properties. It has also been used as a catalyst in the synthesis of indazoles and as an inhibitor of certain enzymes. Furthermore, it has been used to study the effects of brominated indazoles on biological systems.
Mechanism of Action
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It binds to the active site of the enzyme, blocking its activity. This mechanism of action has been studied in detail, and it is believed that this compound has a high affinity for the active site of the enzyme, resulting in a strong inhibition.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to alter the activity of other enzymes, such as glutathione S-transferase. It has also been studied for its ability to interact with DNA and to modulate the expression of certain genes. Furthermore, it has been shown to have an effect on cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is also easy to synthesize and purify. Furthermore, it is highly soluble in water, which makes it ideal for use in aqueous solutions. However, there are also some limitations to its use in laboratory experiments. For example, it has a relatively short shelf life and it is also toxic, so it should be handled with caution.
Future Directions
Given the potential applications of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate in scientific research, there are numerous potential future directions for its use. These include further research into its mechanism of action and its effects on biochemical and physiological processes, as well as its potential use as a drug target. Additionally, it could be used to study the effects of brominated indazoles on biological systems and to develop novel compounds with improved properties. Finally, it could be used as a reagent in organic synthesis to create novel compounds with different properties.
Synthesis Methods
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate can be synthesized by a two-step method that involves the reaction of 6-bromo-2H-indazole with methyl acetate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of around 70°C. The reaction yields a mixture of this compound and its isomers. The mixture can then be purified by column chromatography.
Safety and Hazards
While specific safety and hazard information for “Methyl 2-(6-bromo-2H-indazol-2-yl)acetate” was not found, it’s important to handle all chemicals with care and follow safety protocols. A similar compound, 6-chloro-2-methyl-2H-indazol-5-yl, is considered hazardous by the 2012 OSHA Hazard Communication Standard .
properties
IUPAC Name |
methyl 2-(6-bromoindazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-15-10(14)6-13-5-7-2-3-8(11)4-9(7)12-13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNODRMIAJITGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C2C=CC(=CC2=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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